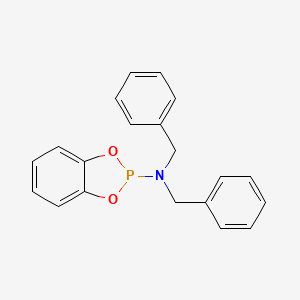![molecular formula C12H11NS B12603072 Pyridine, 4-[(2-methylphenyl)thio]- CAS No. 646511-38-8](/img/structure/B12603072.png)
Pyridine, 4-[(2-methylphenyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 4-[(2-methylphenyl)thio]-: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted at the fourth position with a thioether group, which is further attached to a 2-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions:
-
Suzuki-Miyaura Coupling Reaction:
Reactants: 4-bromopyridine and 2-methylphenylboronic acid.
Catalyst: Palladium(0) catalyst.
Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran at elevated temperatures.
Mechanism: The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps to form the desired product.
-
Thioetherification Reaction:
Reactants: 4-chloropyridine and 2-methylthiophenol.
Catalyst: Copper(I) iodide.
Conditions: The reaction is conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Mechanism: The reaction involves nucleophilic substitution of the chlorine atom by the thiol group, followed by deprotonation to form the thioether linkage.
Industrial Production Methods:
Industrial production methods for Pyridine, 4-[(2-methylphenyl)thio]- typically involve large-scale application of the above synthetic routes with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
-
Oxidation:
Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Products: Sulfoxides and sulfones.
-
Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is conducted in an inert solvent like tetrahydrofuran at low temperatures.
Products: Thiols and thioethers.
-
Substitution:
Reagents: Various nucleophiles such as amines or alkoxides.
Conditions: The reaction is performed in the presence of a base in an organic solvent at elevated temperatures.
Products: Substituted pyridines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alkoxides.
Solvents: Dichloromethane, tetrahydrofuran, dimethylformamide.
Catalysts: Palladium(0), copper(I) iodide.
科学研究应用
Chemistry:
Organic Synthesis: Pyridine, 4-[(2-methylphenyl)thio]- is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and functionalized pyridines.
Biology:
Biochemical Studies: The compound is employed in biochemical research to study enzyme interactions and metabolic pathways involving sulfur-containing heterocycles.
Medicine:
Pharmaceutical Development: Pyridine, 4-[(2-methylphenyl)thio]- is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. It serves as a lead compound for the development of new drugs.
Industry:
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.
作用机制
The mechanism of action of Pyridine, 4-[(2-methylphenyl)thio]- involves its interaction with specific molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates, which may interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activity, gene expression, and cellular signaling pathways, leading to various biological effects.
相似化合物的比较
- Pyridine, 2-[(4-methylphenyl)thio]-
- Pyridine, 2-[[(4-methylphenyl)methyl]thio]-
- Pyridine, 2-[(4-methylphenyl)thio]-
Comparison:
- Structural Differences: The position of the thioether group and the substitution pattern on the phenyl ring can significantly influence the chemical and biological properties of these compounds.
- Chemical Properties: Pyridine, 4-[(2-methylphenyl)thio]- exhibits unique reactivity due to the electronic effects of the substituents, which can affect its oxidation and reduction behavior.
- Biological Activity: The specific substitution pattern can modulate the compound’s interaction with biological targets, leading to differences in pharmacological activity and therapeutic potential.
属性
CAS 编号 |
646511-38-8 |
|---|---|
分子式 |
C12H11NS |
分子量 |
201.29 g/mol |
IUPAC 名称 |
4-(2-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11/h2-9H,1H3 |
InChI 键 |
MHGYFJLYLBATHB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1SC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)
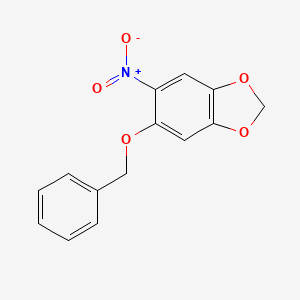
![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)

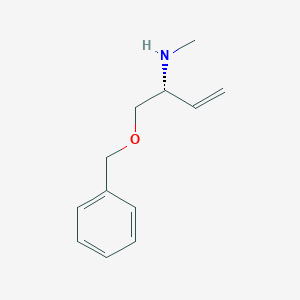

![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)
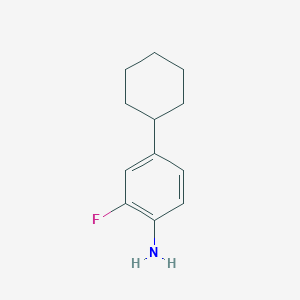
![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)
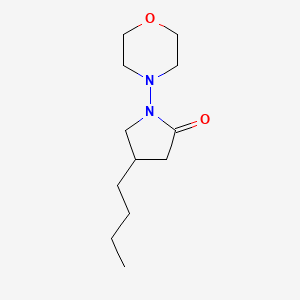
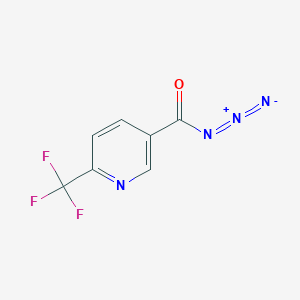
![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
